methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate
Description
Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoyl-substituted hydroxypropyl-thiophene moiety. This structural framework suggests applications in medicinal chemistry, particularly as a scaffold for drug candidates targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding interactions. However, specific pharmacological or industrial uses remain undocumented in the provided evidence.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-ylpropyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGYOXRLVTHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald synthesis, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions usually require a strong base and a high-temperature environment to facilitate the formation of the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis of thiophene derivatives like methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, thiophene derivatives are used as intermediates in the synthesis of more complex molecules. They are also employed in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology: Thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are used in the design of new drugs and therapeutic agents.
Medicine: In medicine, thiophene derivatives are explored for their potential as anti-inflammatory, antipsychotic, and antitumor agents. They are also used in the treatment of various diseases, such as arthritis and cancer.
Industry: In industry, thiophene derivatives are utilized as corrosion inhibitors, additives in lubricants, and components in organic synthesis.
Mechanism of Action
The mechanism by which methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate exerts its effects involves interaction with specific molecular targets and pathways. The thiophene ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific biological context and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs, focusing on heterocyclic substituents, functional groups, and toxicity profiles.
Structural Analog: Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
This compound replaces the thiophene and hydroxypropyl carbamoyl group with a 1,3,4-thiadiazole ring and phenylcarbamoyl-methoxy substituent. Key differences include:
- Heterocyclic Core: Thiophene (C₄H₄S) vs. 1,3,4-thiadiazole (C₂H₂N₂S).
- Functional Groups : The hydroxypropyl carbamoyl group in the target compound may enhance solubility in polar solvents, whereas the methoxy linkage in the thiadiazole analog could reduce hydrogen-bonding capacity.
- Toxicity: The thiadiazole derivative is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), suggesting moderate hazard . No toxicity data is available for the thiophene-based compound, but thiophenes are generally considered more metabolically stable and less reactive than thiadiazoles in pharmaceutical contexts.
Hypothetical Analogs and Property Trends
- Hydroxy Group Impact: The hydroxyl group in the target compound may improve aqueous solubility compared to non-hydroxylated analogs, though this could also increase metabolic susceptibility (e.g., glucuronidation).
Data Table: Comparative Properties
Research Findings and Methodological Considerations
- Structural Analysis : Tools like SHELX () are critical for crystallographic studies to resolve conformational differences between analogs, such as torsion angles in the carbamoyl linkage or packing efficiencies influenced by heterocycles .
- Toxicity Inference : While direct data on the target compound is lacking, the thiophene moiety’s prevalence in FDA-approved drugs (e.g., Ticlopidine) suggests a favorable safety profile compared to thiadiazole derivatives, which are often associated with higher reactivity and toxicity .
Biological Activity
Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate, identified by its CAS number 1351605-03-2, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a benzoate core substituted with a carbamoyl group linked to a thiophene moiety. Its structural features suggest potential interactions with biological targets, particularly in the context of anti-cancer and anti-inflammatory activities.
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has also been explored. In vitro studies demonstrated that derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, indicating their role in modulating inflammatory pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression and inflammation.
- Molecular Docking Studies : Computational modeling suggests strong binding affinities to targets like VEGFR-2 and CDK9, which are critical in tumor growth and inflammatory responses.
Case Study 1: In Vitro Evaluation of Anticancer Activity
A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5.85 µM, comparable to standard chemotherapeutics like doxorubicin.
Case Study 2: Inflammation Model
In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls, highlighting its therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
